
Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate
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Overview
Description
Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate typically involves the esterification of 2-(benzyloxy)-3-bromo-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl 2-(benzyloxy)-5-methylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy and bromine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 2-(benzyloxy)-3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(benzyloxy)-3-iodo-5-methylbenzoate: Similar structure but with an iodine atom instead of bromine.
Methyl 2-(benzyloxy)-3-fluoro-5-methylbenzoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of its structure for various applications.
Biological Activity
Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (CAS No. 2432848-62-7) is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyloxy group and a bromine atom, which are critical for its biological activity. The molecular formula is C16H17BrO3, and it possesses a molecular weight of approximately 351.21 g/mol.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against several bacterial strains.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential.
Anticancer Activity
Recent studies have assessed the anticancer properties of this compound through in vitro assays. For instance, the compound was tested against the MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 ± 1.5 | Induction of apoptosis via Bcl-2 family modulation |
A549 | 18.7 ± 2.0 | Inhibition of cell proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism involves the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. In a study assessing its activity against various bacterial strains, the results were as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in inflammatory disease management.
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis, evidenced by increased caspase activity and morphological changes consistent with programmed cell death .
- Antimicrobial Efficacy Assessment : In a comparative study, this compound was found to be more effective than standard antibiotics against certain strains of bacteria, highlighting its potential as a lead compound for drug development .
- Inflammatory Pathway Modulation : Research indicated that this compound reduces NF-kB activation in macrophages, suggesting a mechanism through which it exerts anti-inflammatory effects.
Properties
IUPAC Name |
methyl 3-bromo-5-methyl-2-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHVCTBWPDREKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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